N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN5O2/c1-29-11-13-31(14-12-29)23(19-8-9-22-18(15-19)5-4-10-30(22)2)17-27-24(32)25(33)28-21-7-3-6-20(26)16-21/h3,6-9,15-16,23H,4-5,10-14,17H2,1-2H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDVZRMFWDJOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorophenyl group : Enhances lipophilicity and potential receptor binding.
- Tetrahydroquinoline moiety : Associated with various biological activities including antimicrobial and anti-inflammatory effects.
- Piperazine derivative : Known for its pharmacological versatility, often enhancing binding affinity to various receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound is believed to interact with multiple receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and cognition.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of microorganisms, suggesting a potential role in treating infections .
1. Anti-inflammatory Properties
Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anti-inflammatory activity. For instance, compounds structurally similar to this compound demonstrated inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro .
2. Antimicrobial Effects
Research has shown that related tetrahydroquinoline derivatives possess antimicrobial properties against various bacterial strains. A study found that certain modifications to the tetrahydroquinoline structure enhanced its efficacy against Gram-positive and Gram-negative bacteria .
Data Tables
The following table summarizes key findings from research on the biological activity of this compound and its analogs:
Case Study 1: Anti-inflammatory Activity
A study published in 2022 explored the anti-inflammatory effects of various tetrahydroquinoline derivatives. Among these, a compound structurally similar to this compound showed a significant reduction in inflammation markers in animal models of arthritis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of tetrahydroquinoline derivatives against Staphylococcus aureus. The study revealed that modifications in the piperazine ring enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics based on this scaffold .
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized using various methods aimed at enhancing its pharmacological properties. Notably, one-pot three-component synthesis techniques have been employed to create derivatives with promising anticancer activities. For instance, studies indicate that certain derivatives exhibit moderate to high levels of antitumor activities against a range of cancer cell lines.
Anticancer Research
Recent studies have demonstrated the potential of this compound in cancer therapy. The synthesis of derivatives has shown that they can inhibit tumor growth effectively in vitro. For example, compounds derived from similar structural frameworks have been evaluated for their efficacy against various cancer cell lines, indicating that modifications can lead to enhanced antitumor properties.
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. The presence of the tetrahydroquinoline moiety is associated with neuroprotective effects and modulation of neurotransmitter systems. Research indicates that derivatives of this compound may influence serotonin and dopamine pathways, which are crucial in managing conditions like depression and anxiety.
Antimicrobial Activity
There is emerging evidence that compounds related to N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exhibit antimicrobial properties. Studies have shown that certain derivatives possess activity against bacterial strains and may serve as leads for developing new antibiotics .
Case Study 1: Anticancer Activity
In a study conducted by Fang et al. (2016), derivatives synthesized from this compound were evaluated for their anticancer efficacy. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 2: Neuroprotective Effects
Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroquinoline derivatives. The study found that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting their potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide (CAS 922096-45-5)
This analog differs from the target compound in two critical regions:
Fluorophenyl Position : The fluorine substituent is at the para-position (4-fluorophenyl) rather than the meta-position (3-fluorophenyl).
Ethyl Substituent : A piperidinyl group replaces the 4-methylpiperazinyl group.
Table 1: Structural and Hypothetical Bioactivity Comparisons
| Feature | Target Compound | CAS 922096-45-5 |
|---|---|---|
| Fluorophenyl Position | 3-fluorophenyl | 4-fluorophenyl |
| Ethyl Substituent | 4-methylpiperazin-1-yl | 1-piperidinyl |
| Polarity | Higher (due to piperazine’s N atoms) | Lower (piperidine lacks N-H for H-bonding) |
| Lipophilicity (LogP) | Moderate (piperazine reduces LogP) | Higher (piperidine increases LogP) |
| Metabolic Stability | Likely lower (piperazine susceptible to oxidation) | Potentially higher (piperidine more stable) |
| Target Interaction | Enhanced H-bonding with receptors | Increased membrane permeability |
Structural Implications
- Fluorine Position : The meta-fluoro substitution in the target compound may alter electronic effects (e.g., electron-withdrawing) and steric interactions compared to the para-substituted analog. This could influence binding affinity to targets like serotonin or dopamine receptors, where fluorophenyl groups are common .
- Piperazine vs. In contrast, the piperidine group in CAS 922096-45-5 may enhance CNS bioavailability due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
